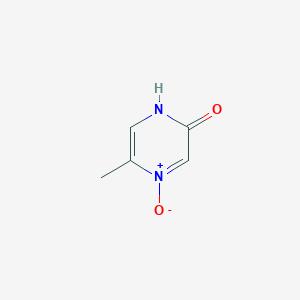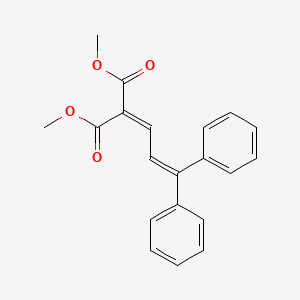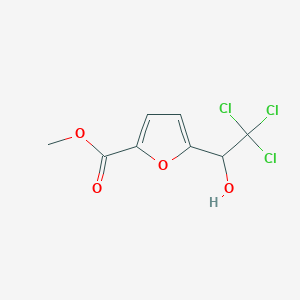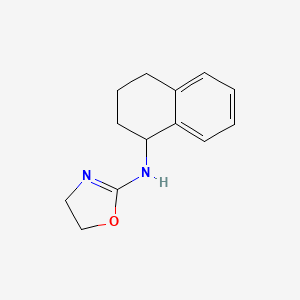
N~1~,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine: is an organic compound that belongs to the class of diamines. It is characterized by the presence of two amine groups attached to a phenylethane backbone, with each nitrogen atom substituted by two methyl groups. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine involves the reductive amination of 1-phenylethane-1,2-dione with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Direct Alkylation: Another method involves the direct alkylation of 1-phenylethane-1,2-diamine with methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine can undergo oxidation reactions, leading to the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine is used as a ligand in various catalytic processes, including transition metal-catalyzed reactions.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry:
Polymerization: It is used as a catalyst in the polymerization of certain monomers to produce polymers with specific properties.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, facilitating catalytic processes. It can also act as a nucleophile, participating in various chemical reactions through its amine groups.
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-Tetramethylethylenediamine: Similar in structure but lacks the phenyl group.
N,N-Dimethyl-1-phenylethane-1,2-diamine: Similar but with fewer methyl substitutions.
Uniqueness: N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other diamines. This makes it particularly valuable in applications requiring specific interactions with aromatic systems.
Eigenschaften
CAS-Nummer |
51559-07-0 |
|---|---|
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
N,N,N',N'-tetramethyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-13(2)10-12(14(3)4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
InChI-Schlüssel |
VRLWWRXSQPYXQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(C1=CC=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
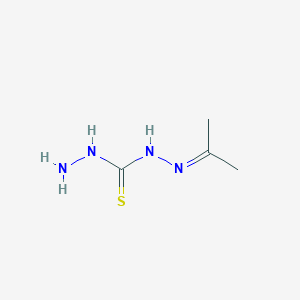
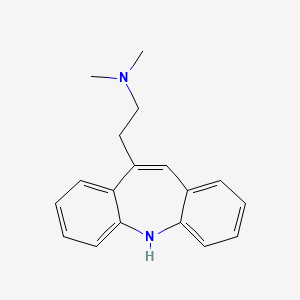

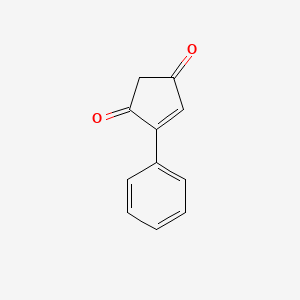


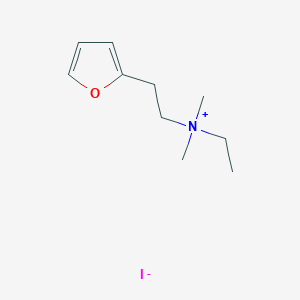
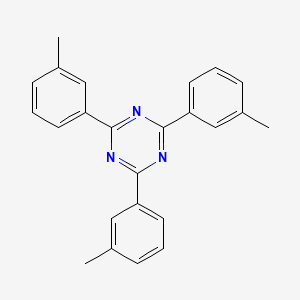
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)
